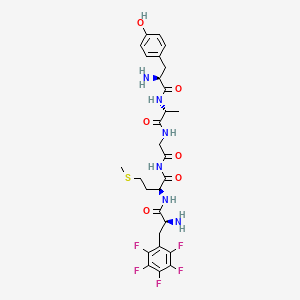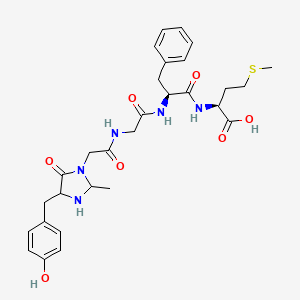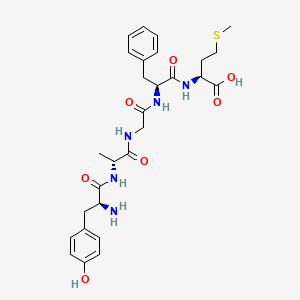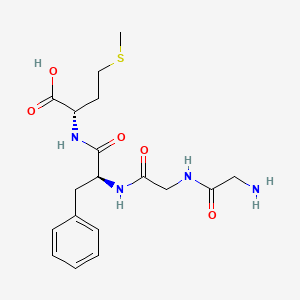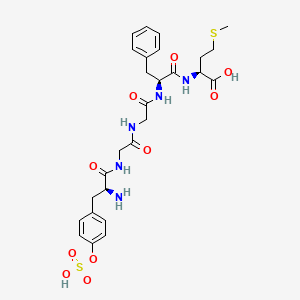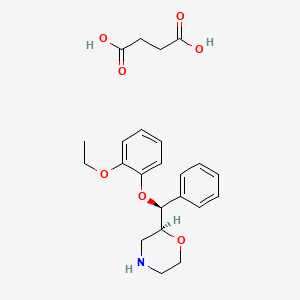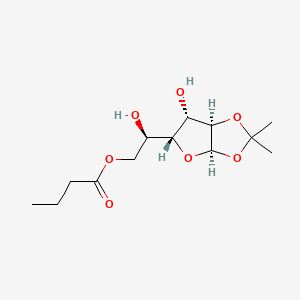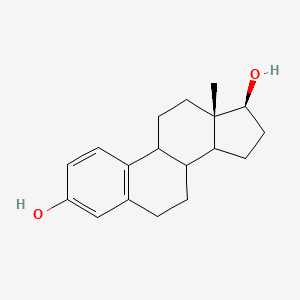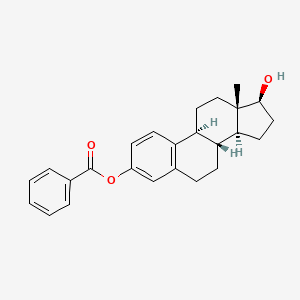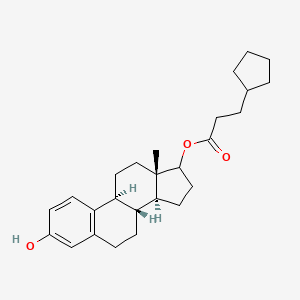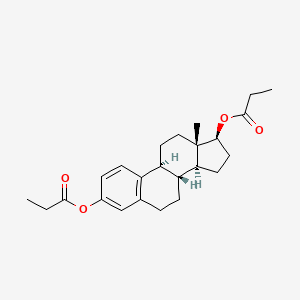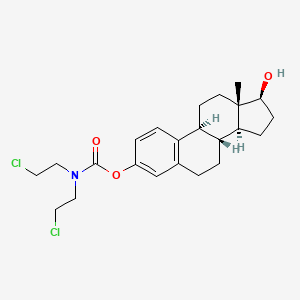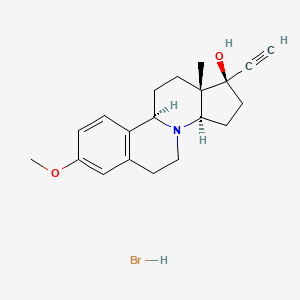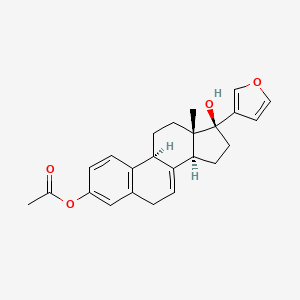
Lactato de etacridina
Descripción general
Descripción
La ciclofosfamida es un fármaco antineoplásico sintético que pertenece a la clase de agentes alquilantes. Se utiliza ampliamente en quimioterapia y terapia inmunosupresora. El compuesto es conocido por su eficacia en el tratamiento de varios tipos de cáncer, incluidos linfomas, leucemias y tumores sólidos, así como enfermedades autoinmunitarias .
Aplicaciones Científicas De Investigación
La ciclofosfamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de los agentes alquilantes.
Biología: Se emplea en investigación para comprender los efectos de la alquilación del ADN y los mecanismos de reparación.
Medicina: Se utiliza ampliamente en quimioterapia para tratar cánceres como linfomas, leucemias y tumores sólidos.
Mecanismo De Acción
La ciclofosfamida es un profármaco que requiere activación metabólica en el hígado. Se convierte en 4-hidroxiciclofosfamida, que está en equilibrio con la aldofosfamida. La aldofosfamida se metaboliza aún más a mostaza fosforamida y acroleína. La mostaza fosforamida es el metabolito activo que ejerce efectos citotóxicos formando enlaces cruzados de ADN, lo que inhibe la replicación y transcripción del ADN . Esto lleva a la apoptosis y la muerte celular en las células que se dividen rápidamente .
Análisis Bioquímico
Biochemical Properties
Ethacridine lactate has been found to exhibit significant antibacterial properties against a range of bacterial isolates . The mode of action includes microbial DNA binding and depletion by entering between the base pairs of the bacterial DNA . Ethacridine lactate is also a poly (ADP-ribose) glycohydrolase (PARG) inhibitor .
Cellular Effects
Ethacridine lactate and its nanoformulations have shown limited toxicity effects against human cells . It modulates Th-1 type lymphocytes preferentially, increasing the immune system’s antibacterial activities . It also causes contraction of the myometrium by activating uterine mast cells, which is similar to labor during still-birth .
Molecular Mechanism
The molecular mechanism of ethacridine lactate involves binding to microbial DNA, leading to its depletion .
Temporal Effects in Laboratory Settings
It has been observed that ethacridine lactate and its nanoformulations possess antibacterial activities against various Gram-negative and Gram-positive bacteria .
Metabolic Pathways
Most lactate in the blood is cleared by the liver, where it is the substrate for gluconeogenesis, and a small amount is cleared by the kidneys . The entire pathway by which lactate is produced and converted back to glucose is called the Cori cycle .
Subcellular Localization
It has been suggested that structurally similar acridine drugs may possess distinct interaction sites and modes
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La ciclofosfamida se sintetiza haciendo reaccionar bis(2-cloroetil)amina con oxicloruro de fósforo, lo que da como resultado N,N-bis(2-cloroetil)diclorofosforamida. Este intermedio luego se hace reaccionar con 3-aminopropanol para formar ciclofosfamida .
Métodos de producción industrial: La producción industrial de ciclofosfamida implica la disolución del compuesto en un solvente adecuado, seguido de una filtración aséptica y la eliminación del solvente en condiciones asépticas. El polvo de ciclofosfamida resultante se envasa luego en contenedores farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: La ciclofosfamida experimenta varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Reducción: La reducción de la ciclofosfamida es menos común pero puede ocurrir en condiciones específicas.
Sustitución: La ciclofosfamida puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.
Principales productos formados: Los principales productos formados a partir del metabolismo de la ciclofosfamida incluyen 4-hidroxiciclofosfamida, aldofosfamida, mostaza fosforamida y acroleína .
Comparación Con Compuestos Similares
La ciclofosfamida a menudo se compara con otros agentes alquilantes como la ifosfamida y la melfalán.
Compuestos similares:
Unicidad: La ciclofosfamida es única debido a su doble función como agente quimioterapéutico e inmunosupresor. Su capacidad de activarse en el hígado y formar múltiples metabolitos activos la hace muy eficaz en el tratamiento de una amplia gama de enfermedades .
Propiedades
IUPAC Name |
7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.C3H6O3/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLULUTZPKQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
442-16-0 (Parent) | |
| Record name | Ethacridine lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10872472 | |
| Record name | Ethacridine lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1837-57-6, 6402-23-9 | |
| Record name | Ethacridine lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethacridine lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHACRIDINE LACTATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acrinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethacridine lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethacridine lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethacridine lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHACRIDINE LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7T2I9823 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethacridine Lactate primarily acts as an antiseptic. While its precise mechanism for inducing abortion is not fully understood, research suggests it might stimulate prostaglandin production in the decidua. [] Prostaglandins play a crucial role in uterine contractions and cervical ripening, leading to the expulsion of the fetus and placenta. []
ANone: While Ethacridine Lactate is known to possess antiseptic properties, the research provided doesn't explicitly confirm direct interaction with DNA as its primary mechanism of action. Further studies are needed to explore this aspect.
ANone: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Ethacridine Lactate.
ANone: Yes, studies have utilized ultraviolet spectrophotometry for the determination of Ethacridine Lactate. [, , , , , ] The maximum absorption wavelength (λmax) of Ethacridine Lactate has been reported at 362 nm and 271 nm in different studies. [, ]
ANone: Yes, research suggests that β-cyclodextrin can enhance the stability of Ethacridine Lactate solutions. [] Further studies on the stability of the compound under various conditions (temperature, light exposure) are necessary to determine its shelf-life and optimal storage conditions.
ANone: The provided research primarily focuses on the use of Ethacridine Lactate as an antiseptic and abortifacient. There is no mention of catalytic properties or applications in the provided research papers.
ANone: The provided research papers do not mention any computational chemistry studies, such as simulations, calculations, or QSAR models, conducted on Ethacridine Lactate.
ANone: The provided research primarily focuses on the clinical application of Ethacridine Lactate itself. There is no information available regarding the structure-activity relationship of Ethacridine Lactate or its derivatives within the provided research papers.
ANone: The provided research mentions the use of Ethacridine Lactate in various formulations, including solutions (0.1% concentration), ointments, and suppositories. [, , , ] The choice of formulation likely depends on the intended application and route of administration.
ANone: The use of Ethacridine Lactate, particularly for inducing abortions, is subject to regulations that vary across countries and regions. It's crucial to consult and adhere to local laws and guidelines regarding its use.
ANone: Studies in dogs indicate that the oral absorption of Ethacridine Lactate is very low, with less than 0.1% of the administered dose being absorbed. [] This low absorption might explain its localized effects and minimal systemic side effects when administered orally.
ANone: Following intravenous administration in dogs, approximately 84% of the administered dose was eliminated within 72 hours, primarily through fecal excretion. [] This suggests that biliary excretion might play a significant role in the elimination of Ethacridine Lactate.
ANone: Numerous studies investigated the efficacy of Ethacridine Lactate for second-trimester abortions. Success rates vary, with some studies reporting a 92.8% success rate, while others observed slightly lower rates. [] Factors influencing success rates include gestational age, previous cesarean sections, and the use of adjunctive medications like Misoprostol or oxytocin. [, , , , ]
ANone: Yes, researchers have used dog models to investigate the safety and absorption characteristics of Ethacridine Lactate. [, ] In these studies, the compound was administered orally and intravenously to assess its impact on various physiological parameters. [, ]
ANone: While Ethacridine Lactate is known for its antiseptic properties, the provided research doesn't provide specific details regarding the development of bacterial resistance against this compound.
ANone: Although considered relatively safe, Ethacridine Lactate use has been associated with side effects like vomiting, shivering, fever, and cervical injuries. [] The incidence and severity of these side effects can vary depending on the route of administration and the individual's sensitivity.
ANone: One study explored incorporating Ethacridine Lactate into porous poly(lactic acid) fibres for potential use in active dressings. [] This approach aims to control the release of the compound and enhance its local efficacy.
ANone: The provided research doesn't mention the use of specific biomarkers for monitoring the efficacy of Ethacridine Lactate treatment.
ANone: Researchers commonly employ ultraviolet spectrophotometry and high-performance liquid chromatography (HPLC) methods to determine the concentration of Ethacridine Lactate in various samples, including pharmaceuticals and biological fluids. [, , , , , , ]
ANone: The provided research papers do not discuss the environmental impact or degradation of Ethacridine Lactate. Further research is needed to assess its potential ecological effects.
ANone: While the provided research doesn't specify the solubility of Ethacridine Lactate in various solvents, it mentions using solvents like ethyl alcohol and water for preparing solutions for analysis. [, ] Further investigation is necessary to determine its solubility profile.
ANone: Yes, researchers have validated analytical methods, including HPLC, for determining Ethacridine Lactate concentration. [] Validation parameters typically include linearity, accuracy, precision, and recovery, ensuring the reliability and accuracy of the analytical data. []
ANone: The research highlights the importance of quality control in the preparation of Ethacridine Lactate formulations. [] Manufacturers must adhere to strict manufacturing practices and quality control standards to ensure the sterility, stability, and efficacy of the final product. []
ANone: The provided research primarily focuses on the use and efficacy of Ethacridine Lactate, without delving into its potential to induce immune responses. More research is necessary to explore this aspect.
ANone: The provided research papers do not mention any specific interactions between Ethacridine Lactate and drug transporters. Further research is necessary to explore this aspect.
ANone: The provided research doesn't contain information regarding Ethacridine Lactate's potential to induce or inhibit drug-metabolizing enzymes.
ANone: Several alternatives to Ethacridine Lactate exist for inducing abortions, including:
- Misoprostol: A prostaglandin E1 analogue, often used vaginally. [, , , ] Research suggests it might induce abortions faster than Ethacridine Lactate. [, , , ]
- Hypertonic Saline: Intra-amniotic injection of hypertonic saline is another method, although it can cause electrolyte imbalances. []
ANone: The provided research papers do not provide specific guidelines for the disposal of Ethacridine Lactate. It is crucial to follow local regulations and guidelines for the safe and responsible disposal of pharmaceutical waste.
ANone: Researchers can access various resources, including:
ANone: While the research provided mainly focuses on its use as an antiseptic and abortifacient, exploring potential applications in other fields could be beneficial. For instance, its incorporation into active dressings highlights its potential in wound healing and infection control. [] Further research is needed to explore and confirm its efficacy and safety in such applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


